

Spectroscopic Profile of 5-Bromo-L-tryptophan: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **5-Bromo-L-tryptophan**

Cat. No.: **B1664643**

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This technical guide provides a comprehensive overview of the spectroscopic characteristics of **5-Bromo-L-tryptophan**, an invaluable tool for researchers, scientists, and drug development professionals. By detailing its unique spectral properties and the methodologies to ascertain them, this document serves as a critical resource for its application in protein structure and function analysis, and as a probe in various biological assays.

Core Spectroscopic Characteristics

5-Bromo-L-tryptophan, a halogenated derivative of the essential amino acid L-tryptophan, exhibits distinct spectroscopic properties that make it a powerful probe in biochemical and biophysical research. The introduction of a bromine atom at the 5th position of the indole ring influences its electronic environment, leading to shifts in its absorption and emission spectra compared to native tryptophan.

Physicochemical Properties

A summary of the key physicochemical properties of **5-Bromo-L-tryptophan** is presented in Table 1.

Property	Value	Source
Molecular Formula	C ₁₁ H ₁₁ BrN ₂ O ₂	[1] [2]
Molecular Weight	283.12 g/mol	[1] [2]
CAS Number	25197-99-3	[1]
Appearance	White to off-white powder	-
Melting Point	264 °C (decomposes)	[3]

Spectroscopic Data

The following tables summarize the available spectroscopic data for **5-Bromo-L-tryptophan**. It is important to note that while data for the DL-racemic mixture is available, specific quantitative photophysical data for the pure L-isomer is not extensively documented in publicly available literature. For comparative purposes, data for L-tryptophan is also provided.

UV-Visible Absorption Spectroscopy

Compound	λ _{max} (nm)	Molar Absorptivity (ε, M ⁻¹ cm ⁻¹)	Solvent/Conditions
5-Bromo-L-tryptophan	~280-290 (estimated)	Data not available	-
L-tryptophan	278	5,579	0.1 M Phosphate Buffer, pH 7

Note: The absorption maximum for **5-Bromo-L-tryptophan** is expected to be slightly red-shifted compared to L-tryptophan due to the halogen substituent.

Fluorescence Spectroscopy

Compound	Excitation λ_{max} (nm)	Emission λ_{max} (nm)	Quantum Yield (Φ)	Solvent/Condit ions
5-Bromo-L-tryptophan	~290-300 (estimated)	Blue-shifted vs. Trp	Data not available	-
L-tryptophan	270	~350	0.12	0.1 M Phosphate Buffer, pH 7[4]

Note: When incorporated into proteins, 5-bromotryptophan has been observed to cause a blue shift in the fluorescence emission maxima.[5] This sensitivity to the local environment makes it a useful probe for studying protein conformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of **5-Bromo-L-tryptophan**. While a complete, assigned spectrum for the L-isomer under specific conditions is not readily available in a single source, typical chemical shifts can be inferred from data on the DL-mixture and related compounds.

Nucleus	Expected Chemical Shift Range (ppm)	Notes
¹ H NMR	Indole NH: ~10-11, Aromatic CH: ~7-8, α -CH: ~4, β -CH ₂ : ~3	Shifts are dependent on solvent and pH.
¹³ C NMR	Indole C: ~100-140, Carbonyl C: ~170-180, α -C: ~55, β -C: ~28	

Mass Spectrometry

Mass spectrometry provides information about the mass-to-charge ratio of the molecule, confirming its identity and isotopic distribution.

Technique	Key Observation
Electrospray Ionization (ESI)	Detection of the protonated molecule $[M+H]^+$ at $m/z \sim 283.0$ and 285.0, reflecting the natural isotopic abundance of bromine (^{79}Br and ^{81}Br).

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of **5-Bromo-L-tryptophan**. Researchers should optimize these methods based on their specific instrumentation and experimental goals.

UV-Visible Absorption Spectroscopy Protocol

- Sample Preparation: Prepare a stock solution of **5-Bromo-L-tryptophan** in a suitable solvent (e.g., 0.1 M phosphate buffer, pH 7.0, or methanol). The final concentration for measurement should be in a range that provides an absorbance between 0.1 and 1.0.
- Instrumentation: Use a dual-beam UV-Visible spectrophotometer.
- Measurement:
 - Record a baseline spectrum with the solvent-filled cuvette.
 - Record the absorption spectrum of the **5-Bromo-L-tryptophan** solution from 200 to 400 nm.
 - Identify the wavelength of maximum absorbance (λ_{max}).
- Data Analysis: Calculate the molar absorptivity (ϵ) using the Beer-Lambert law ($A = \epsilon cl$), where A is the absorbance at λ_{max} , c is the molar concentration, and l is the path length of the cuvette.

Fluorescence Spectroscopy Protocol

- Sample Preparation: Prepare a dilute solution of **5-Bromo-L-tryptophan** in a fluorescence-grade solvent. The absorbance of the solution at the excitation wavelength should be below 0.1 to avoid inner filter effects.^[4]

- Instrumentation: Use a spectrofluorometer.
- Measurement:
 - Record the excitation spectrum by setting the emission monochromator to the estimated emission maximum and scanning a range of excitation wavelengths.
 - Record the emission spectrum by setting the excitation monochromator to the determined excitation maximum and scanning a range of emission wavelengths.
- Quantum Yield Determination (Relative Method):
 - Measure the integrated fluorescence intensity and absorbance at the excitation wavelength for both the **5-Bromo-L-tryptophan** sample and a standard with a known quantum yield (e.g., L-tryptophan).
 - Calculate the quantum yield of the sample using the following equation: $\Phi_{\text{sample}} = \Phi_{\text{std}} * (I_{\text{sample}} / I_{\text{std}}) * (A_{\text{std}} / A_{\text{sample}}) * (n_{\text{sample}}^2 / n_{\text{std}}^2)$ where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance, and n is the refractive index of the solvent.

NMR Spectroscopy Protocol

- Sample Preparation: Dissolve an appropriate amount of **5-Bromo-L-tryptophan** in a deuterated solvent (e.g., D₂O, DMSO-d₆). The concentration will depend on the spectrometer's sensitivity.
- Instrumentation: Use a high-field NMR spectrometer.
- Data Acquisition:
 - Acquire a ¹H NMR spectrum.
 - Acquire a ¹³C NMR spectrum.
 - Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) for complete structural assignment.

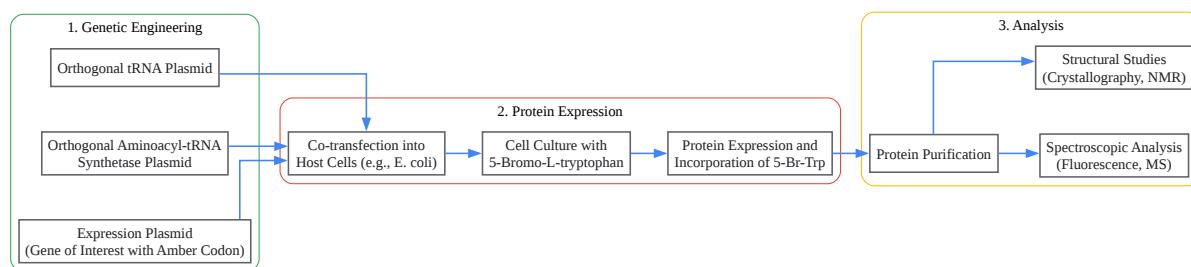
- Data Processing: Process the raw data using appropriate software to obtain the final spectra. Chemical shifts should be referenced to a suitable internal standard (e.g., TMS or the residual solvent peak).

Mass Spectrometry Protocol

- Sample Preparation: Prepare a dilute solution of **5-Bromo-L-tryptophan** in a solvent compatible with the ionization source (e.g., methanol/water with 0.1% formic acid for ESI).
- Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source (e.g., ESI or MALDI).
- Data Acquisition: Acquire the mass spectrum in the positive or negative ion mode.
- Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and its isotopic pattern, which will be characteristic of a bromine-containing compound.

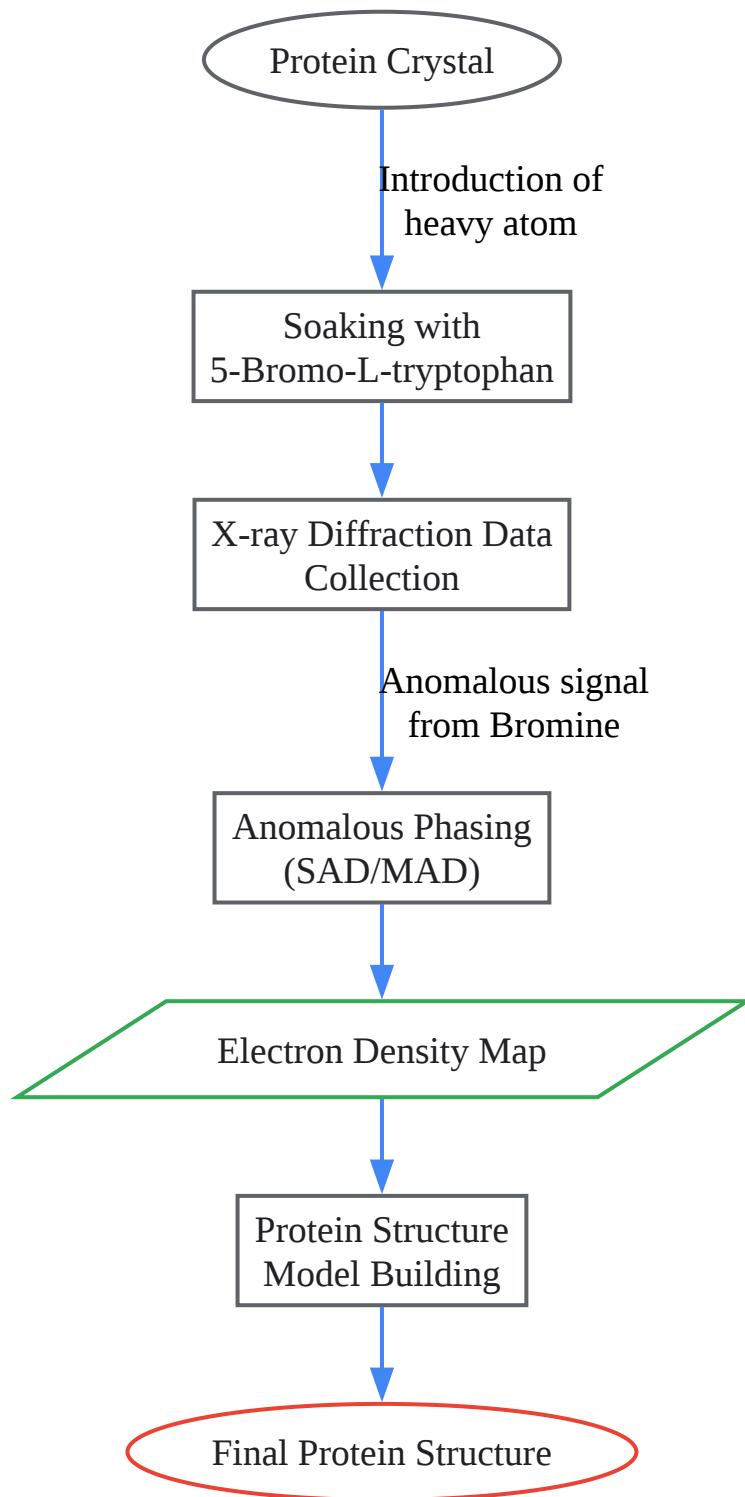
Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key experimental workflows involving **5-Bromo-L-tryptophan**.



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Workflow for site-specific incorporation of **5-Bromo-L-tryptophan** into proteins.

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Logical workflow for using **5-Bromo-L-tryptophan** in protein crystallography.

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- To cite this document: BenchChem. [Spectroscopic Profile of 5-Bromo-L-tryptophan: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1664643#spectroscopic-characteristics-of-5-bromo-l-tryptophan>]

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